![molecular formula C24H22FNO4S B2807675 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(4-fluorophenoxy)phenyl)methanone CAS No. 2034304-03-3](/img/structure/B2807675.png)
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(4-fluorophenoxy)phenyl)methanone
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Description
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(4-fluorophenoxy)phenyl)methanone, also known as DPTM, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Scientific Research Applications
Spectroscopic and Equilibrium Studies
A study explored the spectroscopic and equilibrium characteristics of fluorophores containing a phenyl-2-thiazoline moiety, which is related to the chemical structure , for aluminum(III) detection. These compounds showed promise for the study of intracellular Al3+ due to their substantial UV-visible absorbance changes upon coordination with Al3+, demonstrating potential applications in selective Al3+ detection and biological research (Lambert et al., 2000).
Antimicrobial Activity
Another research reported on the synthesis of 1,5-Benzothiazepines, which share a structural resemblance to the compound in focus, highlighting their efficient synthesis under ultrasound irradiation. The synthesized compounds were evaluated for their antimicrobial activities, showing potent activity comparable to reference standard drugs. This suggests the compound’s structural framework may be beneficial in developing new antimicrobial agents (Chate et al., 2011).
Anticancer Potential
Research into thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids, which are structurally related, indicated that some derivatives exhibited potent anticancer activity against various cancer cell lines. This suggests the potential therapeutic applications of the compound in cancer treatment (Battula et al., 2017).
Synthesis and Biological Evaluation
Further investigation into thiazolyl pyrazole and benzoxazole derivatives, similar in structure, revealed their synthesis and evaluation for antibacterial activity. The findings demonstrate the compound’s framework could be explored for developing novel antibacterial agents with significant activity (Landage et al., 2019).
Xanthine Oxidase Inhibition and Antioxidant Screening
A study on benzophenone tagged thiazolidinone analogs, which bear resemblance to the chemical structure , showed potent xanthine oxidase inhibition and antioxidant properties. These findings suggest the potential application of the compound in managing conditions associated with oxidative stress and xanthine oxidase activity (Ranganatha et al., 2014).
properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[3-(4-fluorophenoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO4S/c25-20-9-11-21(12-10-20)30-22-8-4-7-19(17-22)24(27)26-14-13-23(31(28,29)16-15-26)18-5-2-1-3-6-18/h1-12,17,23H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKPJYHHQGDSAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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